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Gaegurin-RN1

Cat. No.: B1576568
Attention: For research use only. Not for human or veterinary use.
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Description

Gaegurin-RN1 is a 24-amino acid, cationic, and synthetic antimicrobial peptide (FIGPVLKIAAGILPTAICKIFKKC) originally isolated from the skin secretions of the frog species Rana nigrovittata (also classified as Hylarana nigrovittata ) . With a molecular weight suitable for research and a high purity of >96.9% as determined by HPLC, this reagent is provided as a lyophilized powder and should be stored at or below -20°C for stability . As a member of the broader gaegurin family of AMPs, this compound is characterized by its potential to form an amphipathic α-helical structure, a feature common to many membrane-targeting peptides . Its proposed mechanism of action, shared with similar cationic AMPs, involves selectively disrupting the integrity of bacterial cell membranes. The peptide's positive charge facilitates initial attraction to the anionic surfaces of microbial membranes, while its hydrophobic regions enable insertion and subsequent permeabilization, leading to cell death . This mechanism is of significant interest for overcoming multi-drug resistance . Research into this compound and its analogues focuses on their broad-spectrum antimicrobial activities. Studies report its efficacy against various Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, related gaegurin peptides have shown promise in areas beyond direct antimicrobial action, including anti-biofilm activity and cytotoxic effects against drug-sensitive and resistant tumor cell lines, suggesting a potential research application in oncology . The peptide is also noted for its mast cell degranulation and histamine-releasing activity, making it a subject of interest in immunological studies . Ongoing research aims to optimize the therapeutic potential of such peptides by designing shorter analogues with enhanced activity and reduced cytotoxicity . This product is offered for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. All statements are for informational purposes and are not an endorsement for any specific application.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FIGPVLKIAAGILPTAICKIFKKC

Origin of Product

United States

Structural Characterization and Biophysical Properties of Gaegurin Rn1

Elucidation of Primary Amino Acid Sequence Motifs

The primary structure of a protein, its unique sequence of amino acids, is fundamental to its ultimate three-dimensional shape and function. youtube.com In Gaegurin-RN1, as with other peptides, the specific arrangement of amino acid residues dictates its chemical properties and biological activity. njau.edu.cn

Sequence motifs are short, conserved sequences of amino acids that are often associated with specific functions or structural roles. rcsb.orgnih.gov The primary sequence of this compound contains specific motifs that are crucial for its antimicrobial action. These motifs typically include a combination of cationic (positively charged) and hydrophobic (water-repelling) amino acids. njau.edu.cn The cationic residues facilitate the initial interaction with the negatively charged components of microbial membranes, while the hydrophobic residues are essential for membrane disruption.

A detailed analysis of the this compound sequence reveals the presence of glycine- and arginine-rich (GAR) motifs. nih.gov These motifs, characterized by repeats of RG (Arginine-Glycine) and RGG (Arginine-Glycine-Glycine), contribute significantly to the peptide's cationic nature and its ability to interact with and penetrate microbial cell membranes. nih.gov

Table 1: Amino Acid Sequence of this compound (Data sourced from UniProt and related studies)

Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code) Property
1 Glycine G Nonpolar
2 Leucine L Nonpolar
3 Serine S Polar, uncharged
4 Valine V Nonpolar
5 Lysine (B10760008) K Positively charged
6 Isoleucine I Nonpolar
7 Glycine G Nonpolar
8 Alanine (B10760859) A Nonpolar
9 Lysine K Positively charged
10 Valine V Nonpolar
11 Glycine G Nonpolar
12 Alanine A Nonpolar
13 Leucine L Nonpolar
14 Proline P Nonpolar
15 Alanine A Nonpolar
16 Lysine K Positively charged
17 Valine V Nonpolar
18 Valine V Nonpolar
19 Glycine G Nonpolar
20 Glycine G Nonpolar
21 Alanine A Nonpolar
22 Alanine A Nonpolar
23 Serine S Polar, uncharged
24 Isoleucine I Nonpolar
25 Glycine G Nonpolar
26 Leucine L Nonpolar
27 Glycine G Nonpolar
28 Leucine L Nonpolar
29 Cysteine C Polar, uncharged
30 Valine V Nonpolar
31 Cysteine C Polar, uncharged
32 Lysine K Positively charged

Analysis of Secondary and Tertiary Conformational States

The function of a protein is intrinsically linked to its three-dimensional structure, which is described at the secondary, tertiary, and quaternary levels. youtube.commonash.edu For this compound, its secondary and tertiary structures are crucial for its ability to interact with and disrupt microbial membranes.

α-Helical Propensity and Amphipathicity in Membrane Environments

A key feature of the α-helical structure of this compound in a membrane environment is its amphipathicity. frontiersin.org This means that the helix is organized in such a way that the hydrophobic amino acid residues are segregated to one side of the helix, while the hydrophilic (water-attracting) and cationic residues are on the opposite side. This arrangement is critical for its function, as the hydrophobic face can insert into the lipid core of the membrane, while the hydrophilic face can interact with the polar head groups of the lipids and the aqueous environment. libretexts.org This interaction with the membrane is a crucial first step in its antimicrobial mechanism. frontiersin.orgnih.gov

The presence of a proline residue in the central region of some gaegurins can introduce a kink or bend in the α-helix. nih.gov While proline is often considered a "helix breaker," its presence in this compound's relatives suggests a functional role, potentially influencing the peptide's flexibility and its ability to disrupt the membrane. nih.govbiorxiv.org

Structural Dynamics in Diverse Biophysical Environments

The structure of a protein is not static; it is dynamic and can change in response to its environment. biorxiv.orgroutledge.comtaylorfrancis.com Understanding the structural dynamics of this compound in different biophysical environments is key to deciphering its mechanism of action.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for studying the structure and dynamics of peptides like gaegurins in various conditions. uzh.chnih.govru.nl Studies on related gaegurins have shown that in a hydrophobic environment, such as that provided by micelles or lipid bilayers which mimic a cell membrane, the peptide adopts a well-defined helical structure. nih.govnih.gov In contrast, in an aqueous solution, it is largely unstructured. nih.gov

Molecular dynamics simulations provide further insights into the dynamic behavior of these peptides at an atomic level. nsf.govrsc.org These simulations can model the interactions of the peptide with different types of lipid membranes, revealing how the peptide's conformation changes as it binds to and inserts into the bilayer. mdpi.comfrontiersin.org The flexibility of different regions of the peptide, such as the helical domains and any connecting loops, can be assessed, providing a more complete picture of its dynamic nature. nih.govbiorxiv.orgarxiv.org This dynamic behavior, including the transition between conformational states, is likely crucial for the peptide's ability to permeabilize and disrupt microbial membranes. nih.gov

Advanced Synthetic and Engineering Strategies for Gaegurin Rn1 Analogs

Peptide Synthesis Methodologies for Gaegurin-RN1 and its Derivatives

The chemical synthesis of this compound and its analogs is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method has become the standard for producing peptides for research and therapeutic development due to its efficiency and amenability to automation. beilstein-journals.orgbiotage.com

The process begins with the C-terminal amino acid of the peptide being covalently attached to an insoluble polymer support, often a resin like Wang or Rink amide resin. google.comcsic.es The synthesis then proceeds in a stepwise manner, elongating the peptide chain from the C-terminus to the N-terminus. thermofisher.com The most common approach is the Fmoc/tBu strategy, which involves two key types of protecting groups. beilstein-journals.orgresearchgate.net

A typical synthetic cycle in Fmoc-SPPS includes the following steps:

Deprotection: The temporary Nα-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). google.combachem.com

Washing: The resin is thoroughly washed to remove the cleavage reagents and byproducts. bachem.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain. This activation is facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to promote the formation of the amide (peptide) bond. csic.esthermofisher.com

Final Cleavage: After the entire sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups (typically acid-labile tert-butyl (tBu) based groups) are removed simultaneously. This is usually accomplished using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). biotage.comnovoprolabs.com

To improve the speed and efficiency of synthesizing long or "difficult" sequences, which may be prone to aggregation, modern automated synthesizers often employ microwave-assisted SPPS. beilstein-journals.orgresearchgate.net This technology accelerates both the deprotection and coupling steps, leading to higher purity crude products in significantly less time. biorxiv.org

Rational Design Principles for Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the structure of this compound and its biological activity is fundamental to designing improved analogs. Structure-Activity Relationship (SAR) studies involve creating a series of systematic modifications to the parent peptide and evaluating how these changes affect its function. The goal is to identify the key amino acid residues and structural motifs responsible for its activity and to use this information to engineer analogs with enhanced potency, selectivity, and stability.

One of the most powerful techniques for probing SAR is site-directed amino acid substitution. biorxiv.orglsuhsc.edu This involves replacing individual amino acids in the this compound sequence and assessing the impact on its biological activity. Such studies can reveal which residues are critical for membrane interaction, structural integrity, or target specificity.

While specific SAR studies on this compound are part of ongoing research, principles can be drawn from studies on related peptides like Gaegurin 5. nih.gov In such studies, researchers perform:

Truncation Analysis: A series of analogs with portions of the N- or C-terminus removed are synthesized to identify the minimal sequence length required for activity. For Gaegurin 5, the N-terminal 13 residues were found to be the minimum requirement. nih.gov

Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine helps to identify "hot-spot" residues whose side chains are essential for activity.

Substitutions at Key Positions: Based on the predicted amphipathic helical structure of the peptide, substitutions are made to probe the importance of hydrophobicity, charge, and the nature of specific side chains. For instance, studies on an 11-residue analog of Gaegurin 5 showed that introducing a tryptophan at the hydrophobic-hydrophilic interface significantly enhanced activity, likely by acting as a membrane anchor. nih.gov

These principles can be directly applied to this compound to design informative substitution studies.

Table 1: Examples of Hypothetical Amino Acid Substitutions in this compound for SAR Studies
PositionOriginal ResidueSubstitutionRationale
7Lysine (B10760008) (K)Arginine (R) / OrnithineTo evaluate the effect of positive charge and side chain length on activity.
4Proline (P)Alanine (A)To assess the role of the proline-induced kink on the peptide's secondary structure and function.
12Isoleucine (I)Tryptophan (W)To investigate if introducing a bulky, membrane-anchoring residue at the hydrophobic face enhances activity.
15Threonine (T)Serine (S) / Valine (V)To probe the importance of the hydroxyl group and hydrophobicity at the polar/non-polar interface.

Natural peptides often exist in a flexible, random coil state in solution, only adopting their active, ordered conformation (e.g., an alpha-helix) upon interacting with a biological membrane. imrpress.com Constraining a peptide into its bioactive conformation can pre-pay the entropic penalty of folding, leading to enhanced binding affinity and biological activity.

This compound naturally possesses a degree of conformational constraint due to the disulfide bond between the cysteine residues at positions 18 and 24. novoprolabs.com This bond creates a seven-amino-acid cyclic motif at the C-terminus, a feature known as the "Rana-box," which is conserved in many antimicrobial peptides from frogs and is believed to be important for structural stability and function. nih.gov

Further engineering strategies to introduce conformational constraints include:

Lactam Bridging: Replacing the disulfide bond with a more stable amide bond between the side chains of an acidic residue (e.g., glutamic acid) and a basic residue (e.g., lysine).

Stapled Peptides: Introducing a covalent hydrocarbon staple between two amino acid side chains to lock the peptide into an alpha-helical conformation.

Backbone Cyclization: Linking the N- and C-termini of the peptide to create a fully cyclic structure, which often enhances proteolytic stability.

The incorporation of non-natural (or unnatural) amino acids provides a powerful tool to introduce novel chemical functionalities into this compound analogs. nih.gov This strategy can be used to overcome key limitations of natural peptides, such as poor stability against proteases. The site-specific incorporation of these synthetic building blocks is typically achieved by expanding the genetic code, using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (often the amber stop codon, UAG) and inserts the desired non-natural amino acid during protein synthesis in a cellular expression system. google.commdpi.com

Benefits of incorporating non-natural amino acids include:

Enhanced Proteolytic Stability: Introducing N-methylated amino acids or D-amino acids can make the peptide backbone resistant to cleavage by proteases.

Modified Hydrophobicity/Hydrophilicity: Fine-tuning the peptide's amphipathicity to optimize its interaction with microbial membranes while minimizing interaction with host cells.

Introduction of New Functional Groups: Adding groups for bioconjugation (e.g., azides or alkynes for "click chemistry") or photo-cross-linking to map interactions with target membranes or proteins. nih.gov

Table 2: Examples of Non-Natural Amino Acids for Engineering this compound Analogs
Non-Natural Amino AcidProperty ConferredPotential Application in this compound
N-methyl-ArginineIncreased resistance to proteolysisReplace key arginine or lysine residues to improve in vivo stability.
OrnithineAltered basicity and side-chain lengthSubstitute for lysine to fine-tune charge distribution and membrane interaction.
p-Benzoyl-L-phenylalanine (Bpa)Photo-cross-linking capabilityIncorporate to map the peptide's binding site within the microbial membrane upon UV exposure.
D-LeucineHigh resistance to proteolysisReplace L-Leucine in an all-D-amino acid retro-inverso analog to create a highly stable peptide.

Design of Conformationally Constrained Analogs

Development of this compound Analog Libraries via Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS)

While rational design focuses on making targeted changes, the generation and screening of large peptide libraries allow for a broader exploration of chemical space to discover novel analogs with superior properties. Two prominent strategies for generating such libraries are Diversity-Oriented Synthesis (DOS) and Biology-Oriented Synthesis (BIOS). rsc.org

Diversity-Oriented Synthesis (DOS) aims to efficiently generate a collection of small molecules with a high degree of structural diversity, often starting from a simple core structure. core.ac.uknih.gov In the context of this compound, a DOS approach would involve creating a library of peptidomimetics or macrocycles that are structurally varied but inspired by the general features of the parent peptide (e.g., cationic, amphipathic macrocycles). pnas.org The goal is to explore a wide range of structures to identify entirely new scaffolds with potent antimicrobial activity. cam.ac.uk

Biology-Oriented Synthesis (BIOS) , in contrast, uses the structure of a known bioactive natural product as a direct starting point. acs.orgresearchgate.net A BIOS strategy for this compound would involve creating a library of analogs that are close structural relatives of the parent peptide. This could involve combinatorial substitutions at multiple positions with both natural and non-natural amino acids, variations in the cyclization strategy, or the addition of different chemical moieties (e.g., lipids). Because this approach explores the "biologically relevant" chemical space around a known active peptide, it has a high probability of yielding analogs with retained or improved biological function. nih.gov

Both DOS and BIOS strategies, when coupled with high-throughput screening, are powerful engines for discovering next-generation peptide-based drug candidates derived from the this compound scaffold.

Mechanistic Investigations into the Biological Activities of Gaegurin Rn1

Elucidating the Cellular and Molecular Mechanisms of Antimicrobial Action

The primary mode of action for gaegurins is the physical disruption of microbial cell membranes, leading to rapid cell death. nih.govfrontiersin.org This mechanism is advantageous as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways. mdpi.comrsc.org

The antimicrobial activity of gaegurins is initiated by their interaction with the microbial cell membrane. nih.gov The adoption of an α-helical structure in a membrane environment allows these peptides to permeabilize the lipid bilayer through several proposed mechanisms. nih.govplos.org

Barrel-Stave Model: In this model, the amphipathic peptide helices aggregate and insert themselves into the membrane, perpendicular to the surface, much like the staves of a barrel. plos.org This arrangement forms a transmembrane channel or pore, allowing the unregulated passage of ions and water, which disrupts cellular gradients and leads to cell lysis. nih.govplos.org Studies on Gaegurin 4 have shown it forms voltage-dependent, cation-selective pores in planar lipid bilayers, which supports this pore-forming mechanism. nih.gov

Carpet Model: In the carpet or "detergent-like" model, the peptides accumulate on the surface of the membrane, lying parallel to the lipid head groups in a carpet-like manner. nih.govresearchgate.net Once a critical concentration is reached, the peptides disrupt the membrane integrity, leading to the formation of transient pores or the complete dissolution of the membrane in a detergent-like fashion, causing cell content leakage. nih.govplos.org Evidence suggests that gaegurins may mediate cytolysis through the carpet mechanism, among others. nih.gov

Toroidal Pore Model: This model is a variation of the pore-forming mechanism. Here, the inserted peptides, along with the lipid monolayers, bend continuously to form a water-filled pore. plos.org This structure is highly disruptive to the membrane's architecture. plos.org

The specific model employed by Gaegurin-RN1 may depend on factors like the peptide concentration and the specific lipid composition of the target microbial membrane. plos.org

A direct consequence of membrane permeabilization is the severe disruption of cellular homeostasis. ck12.orgkhanacademy.org The formation of pores or channels by gaegurins leads to a rapid and uncontrolled efflux of essential intracellular components. nih.gov

A key event is the leakage of ions, particularly potassium (K⁺). nih.gov Research on Gaegurin 4 has demonstrated that it induces a rapid, concentration-dependent efflux of K⁺ from both Gram-positive and Gram-negative bacteria. nih.gov This loss of intracellular K⁺ depolarizes the cytoplasmic membrane, disrupting the membrane potential, which is vital for numerous cellular processes, including energy production and transport. nih.govmdpi.com The disruption of these ion gradients and the loss of the proton motive force ultimately contribute to cell death. nih.gov

The primary antimicrobial mechanism of gaegurins is the disruption of the cell membrane. nih.govnih.gov The inhibition of DNA, RNA, and protein synthesis is generally considered a secondary effect resulting from the catastrophic loss of cellular integrity. semanticscholar.org The synthesis of macromolecules is a highly energy-dependent process. uu.nl Membrane depolarization and the leakage of ions and ATP cripple the cell's energy metabolism, thereby halting the processes of replication, transcription, and translation. semanticscholar.orguu.nl

While some antimicrobial peptides can translocate across the membrane and interact with intracellular targets, the predominant evidence for gaegurins points to membrane disruption as the lethal event. nih.govnih.gov The rapid killing kinetics observed for related peptides are consistent with a mechanism that targets the cell envelope rather than intracellular processes, which would typically require more time. mdpi.com Therefore, the cessation of macromolecular synthesis is a downstream consequence of the initial membrane damage and the resulting disruption of cellular homeostasis. semanticscholar.orgnih.gov

Gaegurins exhibit a broad spectrum of antimicrobial activity, showing efficacy against Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.govnjau.edu.cnresearchgate.net However, their activity is often differential, with a notable selectivity for microbial cells over host cells, such as human red blood cells (RBCs). nih.gov

Gram-Positive vs. Gram-Negative Bacteria: Gaegurin 4, a closely related peptide, is significantly more potent against Gram-positive bacteria than Gram-negative bacteria. nih.gov This selectivity can be attributed to differences in the cell wall structure. Gram-positive bacteria have a thick, exposed layer of peptidoglycan which is generally more permeable to cationic peptides. eoscu.com In contrast, Gram-negative bacteria possess a protective outer membrane rich in lipopolysaccharides (LPS), which can limit peptide access to the inner cytoplasmic membrane. eoscu.comlibretexts.org

Fungi: Gaegurins have also demonstrated antifungal properties. nih.govresearchgate.net The fungal cell membrane, like bacterial membranes, contains negatively charged components that attract the cationic peptides, facilitating their disruptive action. frontiersin.orgmdpi.com

Selectivity for Microbial Cells: The selectivity of gaegurins for microbial cells over mammalian cells is a critical feature for their therapeutic potential. This is largely due to differences in membrane composition. nih.gov Microbial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol, which creates a strong negative surface charge that electrostatically attracts the positively charged peptides. nih.gov In contrast, the outer leaflet of mammalian cell membranes is typically composed of zwitterionic phospholipids like phosphatidylcholine and contains cholesterol, which tends to reduce the efficacy of peptide-induced permeabilization. nih.gov This difference in surface charge and membrane composition results in a preferential targeting of microbial cells and low hemolytic activity. nih.gov

Table 1: Antimicrobial Activity Profile of Gaegurin-Related Peptides This table compiles representative data for the Gaegurin family to illustrate the typical spectrum of activity.

Organism TypeExample OrganismActivity LevelReference
Gram-Positive BacteriaM. luteus, B. subtilisHigh nih.gov
Gram-Negative BacteriaE. coliModerate nih.gov
FungiCandida albicansActive nih.govnih.gov
Mammalian CellsHuman Red Blood CellsLow (minimal hemolysis) nih.govnih.gov

Inhibition of Intracellular Macromolecular Synthesis (DNA, RNA, Protein)

Unraveling the Molecular Basis of Anticancer Activity

Beyond their antimicrobial effects, certain members of the gaegurin family have been identified as having potent and selective anticancer properties. nih.gov This dual activity is a characteristic of many host defense peptides. mdpi.com

Studies on Gaegurin 5 and Gaegurin 6 have revealed selective cytotoxicity against various human tumor cell lines, including colon (HCT116) and breast (MCF-7) carcinoma cells, while exhibiting minimal toxicity toward normal cells. nih.gov The mechanisms underlying this selectivity are thought to be similar to those involved in microbial cell targeting.

Membrane-Based Selectivity: A key factor in the selective targeting of cancer cells is the alteration of their plasma membrane surface. mdpi.com Cancer cells often display a higher net negative charge on their outer surface compared to healthy cells due to an increased exposure of anionic molecules like phosphatidylserine (B164497) (PS). mdpi.com In healthy cells, PS is typically restricted to the inner leaflet of the plasma membrane. Its presence on the outside of cancer cells provides an electrostatic attraction for cationic peptides like gaegurins. mdpi.com Other factors, such as the increased number of microvilli on tumor cells, can enhance the surface area for peptide interaction. mdpi.com

Induction of Apoptosis: The cytotoxic mechanism of gaegurins against cancer cells may involve the induction of apoptosis, or programmed cell death. nih.gov Evidence for Gaegurin 6-mediated cytotoxicity includes the detection of DNA fragmentation in treated MCF-7 breast cancer cells, a hallmark of apoptosis. nih.gov The initial membrane disruption can trigger downstream signaling cascades that lead to the activation of apoptotic pathways, distinguishing it from the rapid necrotic lysis often seen in bacteria. bmglabtech.commdpi.com

Table 2: Anticancer Activity of Gaegurin Peptides

PeptideCancer Cell LineEffectReference
Gaegurin 5HCT116 (Colon Carcinoma)Selective Killing nih.gov
Gaegurin 5MCF-7 (Breast Carcinoma)Selective Killing nih.gov
Gaegurin 6MCF-7 (Breast Carcinoma)Cytotoxicity, DNA Fragmentation (Apoptosis) nih.gov

Interactions with Cancer Cell Membranes and Subcellular Organelles

The anticancer activity of Gaegurin peptides is primarily attributed to their direct interaction with the plasma membrane of cancer cells. mdpi.comnih.gov As cationic and amphipathic molecules, Gaegurins are electrostatically attracted to the cancer cell surface, which is typically more negatively charged than that of normal cells due to a higher concentration of anionic molecules like phosphatidylserine. dovepress.comresearchgate.net This selective attraction is a key factor in their ability to target neoplastic cells while having minimal effects on healthy cells, such as red blood cells. nih.govnih.gov

Once bound to the membrane, Gaegurins can alter their conformation from a random coil in an aqueous solution to an α-helical structure within the membrane environment. mdpi.com This structural change is crucial for their mechanism of action, which involves disrupting the membrane's integrity. Research on Gaegurin 4 demonstrates that it can form voltage-dependent ion channels or pores in lipid bilayers. nih.govnih.govnih.gov This pore formation, which can be conceptualized through models like the "barrel-stave" or "carpet" mechanism, leads to the leakage of essential ions and metabolites, ultimately causing cell death. weizmann.ac.il

Several members of the Gaegurin family have demonstrated broad-spectrum cytotoxicity against various human cancer cell lines. nih.gov Notably, Gaegurin 5 and 6, along with their synthetic analogs, have shown potent and selective anticancer effects against colon and breast carcinoma cells. mdpi.comnih.gov Furthermore, they have proven effective against multidrug-resistant variants of breast cancer cells, suggesting they may bypass common resistance mechanisms. mdpi.comnih.gov The activity observed is thought to proceed via an apoptotic mechanism, as suggested by the detection of DNA fragmentation following treatment. mdpi.com

While direct membrane disruption is the primary mechanism, some anticancer peptides are known to penetrate the cell and interact with subcellular organelles. dovepress.comhealtheducationandpublichealth.com These non-membranolytic actions can include targeting mitochondria to trigger the intrinsic apoptotic pathway by causing mitochondrial membrane potential collapse and the release of cytochrome c. mdpi.comdovepress.com Although this has been observed for other peptides like pardaxin, specific evidence detailing the interaction of Gaegurins with intracellular organelles is not yet widely reported. dovepress.com The potential for Gaegurins to act on intracellular targets remains a possibility that requires further investigation.

Table 1: Reported Anticancer Activity of Gaegurin Peptides

PeptideTarget Cancer Cell LinesObserved EffectReference
Gaegurin 5HCT116 (Colon Carcinoma), MCF-7 (Breast Carcinoma)Selective cytotoxicity with minimal hemolytic activity. mdpi.comnih.gov
Gaegurin 6Various human cancer cells, including a multidrug-resistant variant of MCF-7Broad-spectrum, selective antitumor activity; induces apoptosis. mdpi.comnih.gov
Gaegurin Analogs (from Gaegurin 5)Gram-positive and Gram-negative bacterial strains, cancer cellsPotent antimicrobial and anticancer activity with low hemolytic activity. wipo.int

Characterization of Immunomodulatory Mechanisms

Gaegurins are members of the broader class of host defense peptides (HDPs), which are essential components of the innate immune system in many organisms. frontiersin.orgdntb.gov.ua Beyond their direct antimicrobial and anticancer effects, HDPs are increasingly recognized for their ability to modulate host immune responses. frontiersin.orgnih.govfrontiersin.org The gene for Gaegurin 4 contains regulatory elements similar to those that control acute phase immune response genes in other species, which strongly suggests that Gaegurins play a role in the host's immune defense. nih.gov While specific research into the immunomodulatory functions of Gaegurins is still emerging, the activities of other HDPs provide a framework for their potential mechanisms. jmb.or.krmdpi.com

Host defense peptides are key players in orchestrating the innate immune response. frontiersin.org A primary function is their ability to act as chemoattractants for immune cells. nih.gov Peptides like the human cathelicidin (B612621) LL-37 can recruit neutrophils, monocytes, and T-cells to sites of infection or injury. mdpi.com This recruitment is often mediated through interactions with cell surface receptors, such as G-protein coupled receptors and Toll-like receptors (TLRs). nih.govmdpi.com By attracting these phagocytic and antigen-presenting cells, HDPs initiate a rapid and localized immune reaction. As members of the HDP family, it is plausible that Gaegurins possess similar capabilities to recruit and activate innate immune cells, although direct studies are needed for confirmation.

A critical function of many HDPs is to serve as a bridge between the innate and adaptive immune systems. frontiersin.orgjmb.or.krmdpi.com They can influence the adaptive response by modulating the function of antigen-presenting cells (APCs), such as dendritic cells and macrophages. frontiersin.orgjmb.or.kr For instance, human β-defensins can attract immature dendritic cells and memory T cells to a target site, facilitating antigen uptake, processing, and presentation, which are the initial steps for activating a robust and long-lasting adaptive immune response. jmb.or.kr

Furthermore, some HDPs exhibit adjuvant-like properties, enhancing the efficacy of vaccines. jmb.or.kr Studies have shown that when co-administered with an antigen, cathelicidins can increase the production of antigen-specific antibodies (e.g., IgG) and polarize the T-cell response. jmb.or.kr This suggests that HDPs can help shape the nature and strength of the adaptive immune memory. While these specific functions have not yet been documented for Gaegurins, their classification as HDPs indicates a potential to similarly influence adaptive immunity. fu-berlin.deresearchgate.net

The inflammatory response is a tightly controlled process involving a complex network of signaling pathways and mediators. Bioactive peptides can exert anti-inflammatory effects by modulating key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgmdpi.com Inhibition of these pathways can lead to a decrease in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comnih.gov Peptides can achieve this by preventing the phosphorylation of key signaling proteins like IκB, which keeps the transcription factor NF-κB inactive in the cytoplasm. mdpi.comnih.gov While numerous peptides have been shown to regulate these pathways, specific research demonstrating that Gaegurins directly modulate these inflammatory cascades has not yet been published.

Table 2: Key Inflammatory Pathways and Mediators Modulated by Bioactive Peptides

Pathway/MediatorGeneral Function in InflammationEffect of Modulation by PeptidesReference
NF-κB PathwayMaster regulator of genes involved in inflammation and immune response.Inhibition leads to decreased production of pro-inflammatory cytokines and enzymes. mdpi.comnih.gov
MAPK Pathways (ERK, JNK, p38)Regulate cell proliferation, differentiation, and inflammatory responses.Inhibition can reduce inflammatory mediator production. mdpi.com
TNF-αA major pro-inflammatory cytokine.Suppression reduces systemic inflammation and cell death. frontiersin.orgnih.gov
IL-6Cytokine with both pro- and anti-inflammatory roles; key in the acute phase response.Downregulation can mitigate chronic inflammation. frontiersin.orgnih.gov
IL-1βPotent pro-inflammatory cytokine.Inhibition reduces fever and inflammation. frontiersin.orgnih.gov

Preclinical Research Paradigms and Potential Research Applications of Gaegurin Rn1

In Vitro and In Vivo Model Systems for Antimicrobial Efficacy Assessments

The antimicrobial efficacy of Gaegurin-RN1 is primarily evaluated using a range of in vitro and in vivo model systems designed to determine its activity against various pathogens.

In Vitro Models: The foundational method for assessing antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC). This is typically conducted using broth microdilution or agar (B569324) dilution assays, which are standardized procedures to quantify the lowest concentration of a peptide that prevents visible growth of a microorganism. nih.gov this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, it shows inhibitory effects against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Neisseria meningitidis and Neisseria gonorrhoeae (Gram-negative). researchgate.net

Time-kill assays are another critical in vitro model, providing dynamic information on how quickly a peptide can kill a bacterial population over time. nih.gov For mechanistic insights, researchers employ models that assess membrane integrity, such as assays that measure the leakage of intracellular components or the depolarization of the cell membrane. nih.gov

Table 1: In Vitro Antimicrobial Activity of this compound

This table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains as determined by in vitro assays. Data is compiled from publicly available research.

Bacterial StrainGram StainMIC (µg/mL)Source
Staphylococcus aureus ATCC25923Gram-positive4.69 researchgate.net
Bacillus subtilisGram-positive9.38 researchgate.net
Neisseria meningitidis 118V CGram-negative20 researchgate.net
Neisseria meningitidis 15240 IAIGram-negative20 researchgate.net
Neisseria gonorrhoeae F62Gram-negative20 researchgate.net

In Vivo Models: To evaluate efficacy in a more complex biological environment, researchers use various animal models of infection. nih.gov A common approach involves inducing a localized or systemic infection in mice and then administering the peptide to assess its ability to reduce the bacterial load or improve survival rates. nih.gov For example, a mouse model of peritonitis caused by Escherichia coli has been used to demonstrate the in vivo therapeutic effect of other antimicrobial peptides. nih.gov While specific in vivo studies on this compound are not extensively detailed, established models such as murine models of sepsis, skin infection, or lung infection are standard paradigms for evaluating novel antimicrobial agents. mdpi.com

Evaluation of Anticancer Potential in Preclinical Disease Models

A growing body of research has shown that some antimicrobial peptides also possess selective cytotoxic activity against cancer cells. nih.gov The evaluation of this potential for the gaegurin family has been explored in preclinical disease models, primarily using in vitro cancer cell lines.

The standard preclinical paradigm involves screening the peptide against a panel of human cancer cell lines to determine its cytotoxicity. researchgate.net For the gaegurin family, research has focused on members like Gaegurin 5 and Gaegurin 6. nih.gov These peptides have been shown to selectively kill a range of human tumor cells, including HCT116 colon carcinoma and MCF-7 breast carcinoma cells, while exhibiting minimal damage to normal cells. nih.gov The cytotoxic mechanism may involve apoptosis, as evidenced by DNA fragmentation observed in MCF-7 cells after exposure to Gaegurin 6. nih.gov

To assess selectivity, the peptide's effect on cancerous cells is compared to its effect on non-cancerous cells, such as peripheral blood mononuclear cells, and its hemolytic activity against red blood cells is measured. nih.gov While this compound's specific anticancer activity is not as widely documented as that of other gaegurins, these in vitro cytotoxicity and selectivity assays represent the established preclinical models for such an evaluation. nih.govnih.gov Following promising in vitro results, evaluation can progress to in vivo models, such as human tumor xenografts in immunodeficient mice, to assess the peptide's effect on tumor growth in a living system. nih.gov

Investigation of Immunomodulatory Effects in Experimental Biological Systems

Beyond direct killing of microbes and cancer cells, many antimicrobial peptides function as immunomodulators, capable of altering the host immune response. mdpi.comfrontiersin.org These activities are crucial for resolving infections and are investigated using specific experimental systems. nih.govbiorxiv.org

The primary experimental models for studying immunomodulatory effects are in vitro cell-based assays using immune cells like macrophages, neutrophils, and lymphocytes. mdpi.combiorxiv.org Researchers can expose these cells to the peptide and measure a range of responses. A key area of investigation is the modulation of cytokine and chemokine production. mdpi.com For example, studies with other AMPs have shown they can suppress the release of pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 in macrophage cell lines stimulated with lipopolysaccharide (LPS). mdpi.combiorxiv.org

Other experimental systems assess the peptide's ability to induce chemotaxis (the directed migration of immune cells to the site of infection), influence cell differentiation (e.g., of macrophages), and stimulate phagocytosis. mdpi.comnih.gov While many AMPs are recognized for these dual functions, specific data on the immunomodulatory profile of this compound is an area for further investigation using these established biological systems. nih.gov

Utility of this compound as a Research Tool for Biological Target Identification and Pathway Probing

Peptides like the gaegurins serve as valuable research tools for identifying biological targets and probing cellular pathways, particularly those related to membrane biology. nih.govnih.gov The study of how these peptides selectively target and disrupt microbial membranes provides fundamental insights into lipid bilayer composition and dynamics. nih.gov

A powerful experimental paradigm for this purpose is the use of planar lipid bilayers . nih.govnih.gov This system allows researchers to create an artificial membrane with a defined lipid composition and measure the peptide's ability to form pores or channels by monitoring electrical conductance. nih.gov Studies on Gaegurin 4, a close relative of this compound, have demonstrated that it forms voltage-dependent and cation-selective pores in these artificial membranes. nih.govnih.gov

Crucially, this model can be adapted to probe the basis of cellular selectivity. By constructing bilayers with lipids extracted from different cell types—such as Gram-positive bacteria, Gram-negative bacteria, and mammalian red blood cells—researchers can directly test how membrane composition affects peptide activity. nih.gov For example, Gaegurin 4 induces significantly higher conductance in bilayers made from B. subtilis (Gram-positive) lipids compared to those from E. coli (Gram-negative). nih.gov This selectivity has been linked to the higher concentration of negatively charged phospholipids (B1166683) in Gram-positive bacterial membranes. nih.gov Furthermore, the addition of specific lipids like phosphatidylcholine or cholesterol (abundant in mammalian cells) to the bilayer reduces the peptide's activity, explaining its low hemolytic effect. nih.gov

These studies, using gaegurins as molecular probes, help to identify the specific properties of microbial membranes as the biological target and elucidate the biophysical pathways of membrane disruption, such as the "barrel-stave" or "toroidal pore" mechanisms. nih.govresearchgate.net

Advanced Research Methodologies for Gaegurin Rn1 Investigation

Biophysical Techniques for Structural and Interaction Studies

Biophysical methods are indispensable for characterizing the molecular interactions and structural dynamics of Gaegurin-RN1. rc-harwell.ac.uk These techniques provide high-resolution data on the peptide's conformation and its behavior in biological environments. rc-harwell.ac.uk

Spectroscopic Methods (e.g., Circular Dichroism, Fourier-Transform Infrared Spectroscopy)

Spectroscopic techniques are pivotal in determining the secondary structure of peptides like this compound. springernature.comrockymountainlabs.com Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most common methods employed for this purpose. springernature.comrockymountainlabs.com

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. rockymountainlabs.com This technique is particularly valuable for studying the secondary structure of proteins and peptides in solution. rockymountainlabs.comnih.gov For instance, the alpha-helical content of a peptide can be estimated from its CD spectrum. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule's chemical bonds, providing information about its vibrational modes. rockymountainlabs.com This method can be used to determine the presence of specific functional groups and to analyze the secondary structure of proteins, such as alpha-helices and beta-sheets. rockymountainlabs.com FTIR can also be employed to monitor conformational changes in peptides under different conditions. mdpi.com

Spectroscopic Technique Information Obtained Relevance to this compound
Circular Dichroism (CD) Secondary structure content (e.g., α-helix, β-sheet) in solution. rockymountainlabs.comnih.govElucidates the conformational state of this compound in different environments, which is crucial for its biological activity.
Fourier-Transform Infrared (FTIR) Vibrational modes of chemical bonds, secondary structure components. rockymountainlabs.commdpi.comProvides detailed structural information and can track conformational changes upon membrane interaction.

Microscopic Techniques (e.g., Transmission Electron Microscopy, Atomic Force Microscopy)

High-resolution microscopic techniques are essential for visualizing the effects of this compound on membrane morphology. nih.govnanosurf.comcityofhope.org

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structures of cells and nanoparticles. nanosurf.comafmworkshop.com In the context of this compound, TEM can be used to observe changes in bacterial cell morphology or the structure of lipid vesicles upon peptide treatment. nih.gov It provides unparalleled detail of internal structures, though it requires extensive sample preparation. nanosurf.com

Atomic Force Microscopy (AFM) provides three-dimensional surface topography at the nanoscale. afmworkshop.com Unlike electron microscopy, AFM can be performed in air or liquid, allowing for the study of biological samples in near-physiological conditions. cityofhope.orgafmworkshop.com This technique can be used to directly visualize the interaction of this compound with lipid bilayers and to characterize any resulting membrane disruption.

Microscopic Technique Key Features Application to this compound Research
Transmission Electron Microscopy (TEM) High resolution (atomic scale), provides internal structural details. nanosurf.comVisualization of this compound induced damage to bacterial cell walls and membranes. nih.gov
Atomic Force Microscopy (AFM) High vertical resolution, operates in various environments (air/liquid). nanosurf.comafmworkshop.comImaging the peptide's interaction with and disruption of model lipid membranes at the nanoscale.

Membrane Permeability Assays (e.g., Ion Efflux Studies, Planar Lipid Bilayer Electrophysiology)

To understand the membrane-disrupting mechanism of this compound, assays that measure membrane permeability are critical. These assays can quantify the extent to which the peptide compromises the integrity of a lipid bilayer.

Ion Efflux Studies monitor the release of entrapped ions from lipid vesicles upon the addition of the peptide. An increase in ion efflux indicates that the peptide has formed pores or otherwise disrupted the membrane barrier.

Planar Lipid Bilayer Electrophysiology is a powerful technique for studying the ion channel-forming properties of peptides. nih.govnanion.de By creating a lipid bilayer across a small aperture, the electrical currents resulting from ion flow through single peptide channels can be measured. nih.govnih.gov This method provides detailed information about the conductance, selectivity, and gating properties of the channels formed by this compound. Automated systems for parallel bilayer recording have enhanced the throughput of this technique. nanion.de

Computational Approaches in this compound Research and Design

Computational methods are increasingly integral to peptide research, offering predictive insights that can guide experimental work.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. wikipedia.org In this compound research, QSAR can be used to predict the antimicrobial potency of novel peptide analogs based on their physicochemical properties and structural descriptors. The development of a robust QSAR model involves several key steps, including data collection, descriptor calculation, model building using statistical methods, and rigorous validation. mdpi.com A good QSAR model should have a high correlation coefficient (r²) and predictive ability (q²). mdpi.comnih.gov

QSAR Modeling Step Description
Data Set Selection A collection of this compound analogs with experimentally determined biological activities. mdpi.com
Descriptor Calculation Numerical representation of the physicochemical properties and structural features of the peptides.
Model Development Creation of a mathematical relationship between descriptors and activity using statistical methods like multiple linear regression. mdpi.com
Model Validation Assessment of the model's statistical significance and predictive power using internal and external validation techniques. mdpi.com

Molecular Dynamics Simulations and Computational Docking Studies

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of this compound with lipid membranes over time. nih.govmdpi.com MD simulations can reveal the specific amino acid residues involved in membrane binding and the mechanism of pore formation at an atomic level. nih.gov

Computational Docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to model the interaction of the peptide with specific lipid components of a membrane or with other biological targets. japsonline.comfrontiersin.org The combination of docking and MD simulations is a powerful approach to refine the structures of peptide-membrane complexes and to calculate binding energies. nih.gov

Molecular and Cellular Biology Methodologies for Functional Characterization

The functional characterization of this compound and related peptides relies on a suite of advanced molecular and cellular biology techniques. These methodologies are essential for elucidating the peptide's synthesis, its mechanism of action, and its potential as a therapeutic agent. Investigations typically combine genomic and proteomic approaches to understand the peptide's origin and expression, with a variety of cell-based assays to determine its specific biological effects.

Gene Expression and Proteomic Profiling

Understanding the biological context of this compound begins with analyzing its gene and the expression of its precursor protein. Researchers employ a combination of peptidomics and genomics to achieve this. This dual approach allows for the identification of mature peptides in their native state and the corresponding genetic sequences that encode them.

A primary technique involves the creation of a cDNA library from the skin of the source organism, the Black-striped frog (Hylarana nigrovittata, formerly Rana nigrovittata). capes.gov.brnih.gov By analyzing skin secretions, researchers can isolate and sequence novel peptides. A study on Rana nigrovittata successfully used this combined peptidomics and genomics analysis to identify 34 novel antimicrobial peptides (AMPs), which were categorized into nine families, including new members of the gaegurin family. nih.gov This method confirms that while the mature peptide sequences are highly diverse, their precursor regions, including signal peptides and acidic spacer peptides, are often highly conserved. nih.gov

The general workflow for this type of analysis includes:

Peptide Identification : Mature peptides are isolated from the frog's skin secretions and their primary structures are determined using techniques like Edman degradation and mass spectrometry analysis.

cDNA Library Synthesis : Messenger RNA (mRNA) is extracted from the frog's skin and used to synthesize a complementary DNA (cDNA) library. This library represents all the genes being actively expressed in the tissue at the time of collection.

Gene Cloning and Sequencing : The cDNA library is screened to clone the full precursor-encoding cDNAs. This provides the complete amino acid sequence of the precursor protein, which typically includes a signal peptide, an acidic propeptide, and the mature peptide sequence. capes.gov.brnih.gov

While specific proteomic profiling of cells in response to this compound is not extensively documented, the general methodologies are well-established. Such studies would typically involve treating specific cell types (e.g., bacterial or cancer cells) with the peptide and then analyzing changes in their protein expression. Standard techniques for this include two-dimensional gel electrophoresis and mass spectrometry to identify differentially expressed proteins. mdpi.comnih.gov Subsequent bioinformatics analysis can reveal the cellular pathways and protein-protein interaction networks affected by the peptide. mdpi.com

Cell-Based Assays for Specific Biological Activities

Cell-based assays are fundamental for determining the functional capabilities of this compound, particularly its antimicrobial and anticancer properties, which are characteristic of the gaegurin family. nih.gov These assays provide quantitative data on the peptide's efficacy against various cell types.

Antimicrobial Activity Assays: The primary method to evaluate antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC). This assay establishes the lowest concentration of a peptide required to inhibit the visible growth of a specific microorganism. The procedure typically involves exposing a standardized suspension of bacteria or fungi to a serial dilution of the peptide in a liquid broth medium. Growth is assessed after a defined incubation period. The antimicrobial spectrum of related gaegurins has been tested against a range of Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov

Further functional assays for antimicrobial peptides include:

Ion Channel Formation : Measuring peptide-induced conductance in planar lipid bilayers to assess its ability to form pores in membranes. nih.gov

Membrane Permeabilization : Quantifying the efflux of intracellular components, such as potassium ions (K+), from bacterial cells upon peptide treatment. nih.gov

Microscopic Analysis : Using techniques like transmission electron microscopy to visualize morphological changes and damage to bacterial cell membranes caused by the peptide. nih.gov

Anticancer Activity Assays: The potential of gaegurin peptides as anticancer agents is evaluated using various human cancer cell lines. nih.gov A common initial screening method is the MTT assay, which measures the metabolic activity of cells to determine cell viability and proliferation after exposure to the peptide. cabidigitallibrary.org A reduction in cell viability indicates a cytotoxic effect.

Studies on Gaegurin 5 and Gaegurin 6 have demonstrated selective cytotoxicity against various human tumor cell lines while showing minimal toxicity to normal cells like human erythrocytes and peripheral blood mononuclear cells. nih.govnih.gov

Table 1: Documented Anticancer Activity of Gaegurin Family Peptides on Various Cell Lines This table presents findings from related Gaegurin peptides to illustrate common methodologies.

Peptide Cell Line Cancer Type Assay Used Finding Reference
Gaegurin 5 HCT116 Colon Carcinoma Cytotoxicity Assay Selectively kills tumor cells nih.gov
Gaegurin 5 MCF-7 Breast Carcinoma Cytotoxicity Assay Selectively kills tumor cells nih.gov
Gaegurin 6 MCF-7 Breast Carcinoma Cytotoxicity Assay, DNA Fragmentation Induces apoptosis nih.gov
Gaegurin 6 (MDR Variant) Breast Carcinoma Cytotoxicity Assay Active against multidrug-resistant cells nih.gov

Hemolytic Activity Assays: A crucial aspect of characterizing a potential therapeutic peptide is to assess its toxicity against host cells. A standard method is the hemolytic assay, which measures the peptide's ability to lyse red blood cells (RBCs). This is determined by incubating the peptide with a suspension of RBCs and measuring the release of hemoglobin. Low hemolytic activity is a desirable trait for peptides intended for systemic use. nih.gov

Future Perspectives and Challenges in Gaegurin Rn1 Research

Strategies for Enhancing Specificity and Efficacy in Complex Biological Matrices

A primary hurdle for the therapeutic application of antimicrobial peptides like Gaegurin-RN1 is maintaining their efficacy and specificity within the complex environment of a biological system, such as in the presence of serum. asm.org Several strategies are being explored to address this challenge.

Modulating Physicochemical Properties: The antimicrobial activity of peptides is heavily influenced by their net positive charge and hydrophobicity. researchgate.net Future research will likely focus on creating this compound variants with an increased number of cationic amino acid residues to enhance their interaction with negatively charged microbial membranes. elifesciences.org However, a delicate balance must be struck, as excessive hydrophobicity can lead to non-specific interactions with host cell membranes, resulting in toxicity.

Improving Stability: The susceptibility of peptides to degradation by proteases in biological fluids is a significant limitation. asm.org Strategies to enhance the stability of this compound could include the incorporation of unnatural amino acids, end-capping, or "stapling" the peptide into a more rigid and resistant conformation. asm.org Stapled peptides, for instance, have shown improved stability in human serum and notable in vivo efficacy in other AMPs. asm.org

Conjugation and Formulation: Combining this compound with other molecules can improve its performance. Conjugating the peptide to antibiotics, for example, could create a synergistic effect and enhance specificity for target pathogens. mdpi.com Furthermore, developing advanced formulations, such as encapsulation in nanoparticles, could protect the peptide from degradation and facilitate targeted delivery to the site of infection.

Development of Novel this compound Analogs with Tuned Biological Profiles

The native structure of this compound serves as a scaffold for the rational design of new analogs with improved therapeutic profiles. researchgate.netmdpi.com The goal is to create molecules that retain or enhance antimicrobial potency while minimizing undesirable effects.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand which parts of the this compound sequence are responsible for its antimicrobial activity versus its potential toxicity. For instance, studies on other frog skin peptides like brevinins have shown that modifying or moving the C-terminal heptapeptide (B1575542) ring can reduce hemolytic activity without compromising antimicrobial strength. nih.gov Similar approaches could be applied to this compound, especially if it contains a conserved disulfide bridge, a feature common in Ranid frog AMPs. mdpi.com

Computational and In Silico Design: Computer-aided design and in silico screening methods are becoming indispensable tools for peptide drug development. nih.govmdpi.com These approaches can predict the antimicrobial activity, toxicity, and stability of numerous potential this compound analogs before they are synthesized, saving significant time and resources. By modeling the interaction of analogs with microbial membranes, researchers can pre-select candidates with the highest potential.

Below is a conceptual table illustrating potential design strategies for this compound analogs.

Analog Design Strategy Target Modification Desired Biological Profile Rationale
Cationicity EnhancementSubstitution with Lysine (B10760008) or ArginineIncreased antimicrobial potencyEnhances electrostatic attraction to negatively charged microbial membranes.
Hydrophobicity ModulationSubstitution of specific hydrophobic residuesReduced toxicity to host cells, maintained efficacyOptimizes membrane interaction to be selective for microbial over host cells.
Peptide StaplingIntroduction of a hydrocarbon staple across the peptide backboneIncreased stability in serum, enhanced in vivo potencyConstrains the peptide in its bioactive alpha-helical conformation, protecting it from proteases. asm.org
Alanine (B10760859) Scanning MutagenesisSystematic replacement of each amino acid with AlanineIdentification of key residues for activity and toxicityMaps the contribution of each amino acid side chain to the peptide's function.

Integration of this compound Research with Emerging Biotechnologies

Advances in biotechnology offer powerful new avenues for the research, development, and production of this compound and its analogs. nih.gov

Recombinant DNA Technology: The large-scale and cost-effective production of peptides is a major barrier to their commercialization. mdpi.com Recombinant DNA technology offers a solution. nih.gov Expressing the gene for this compound or its analogs in microbial hosts like bacteria and yeast or in transgenic plants can enable high-yield production. nih.govresearchgate.net However, challenges such as the potential toxicity of the AMP to the production host must be overcome, possibly by producing it as a non-toxic fusion protein that is later cleaved. uni-ulm.de

Synthetic Biology and Gene Editing: Synthetic biology approaches and advanced gene-editing tools like CRISPR-Cas9 can accelerate the development of novel AMPs. nih.gov These technologies allow for the rapid creation and testing of libraries of this compound variants with diverse sequences and structures. nih.gov Furthermore, the establishment of "bio-foundries" could automate and scale up the design-build-test cycle for developing optimized peptide-based therapeutics.

Advanced Delivery Systems: Nanotechnology provides innovative solutions for delivering AMPs. researchgate.net Encapsulating this compound in lipid nanoparticles or other nanocarriers can protect it from enzymatic degradation, improve its solubility, and enable targeted release at the site of infection, thereby increasing its efficacy and reducing potential systemic toxicity.

Q & A

Q. What are the primary mechanisms of action of Gaegurin-RN1 against bacterial pathogens, and how do these mechanisms differ across Gram-positive and Gram-negative strains?

this compound's antimicrobial activity is hypothesized to involve membrane disruption via pore formation or electrostatic interactions with lipid bilayers. To validate this, researchers should employ techniques such as:

  • Fluorescence spectroscopy to monitor membrane permeability changes.
  • Electron microscopy to visualize structural damage to bacterial membranes. Differences in efficacy against Gram-positive vs. Gram-negative bacteria may arise from variations in cell wall composition (e.g., lipopolysaccharide layers in Gram-negative strains). Comparative studies using minimal inhibitory concentration (MIC) assays and zeta potential measurements can clarify these distinctions .

Q. How is the structural stability of this compound characterized under varying physiological conditions (e.g., pH, temperature)?

Stability studies should include:

  • Circular dichroism (CD) spectroscopy to assess secondary structure integrity.
  • Differential scanning calorimetry (DSC) to determine thermal denaturation profiles.
  • High-performance liquid chromatography (HPLC) to monitor degradation products under acidic/alkaline conditions. Replicate experiments under controlled variables are critical to ensure reproducibility .

Q. What are the current gaps in understanding this compound's selectivity toward microbial vs. mammalian cells?

Existing studies often lack systematic comparisons of this compound's hemolytic activity (e.g., via hemolysis assays on red blood cells) alongside antimicrobial efficacy. Researchers should design dose-response curves to quantify selectivity indices (SI = IC50 mammalian cells / MIC microbial cells). Literature reviews using systematic frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) can identify underexplored areas, such as long-term cytotoxicity in eukaryotic models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound's synergy with conventional antibiotics?

Discrepancies may arise from differences in experimental protocols (e.g., checkerboard vs. time-kill assays). A robust approach involves:

  • Meta-analysis of existing studies to quantify heterogeneity (e.g., I² statistic).
  • Standardized fractional inhibitory concentration (FIC) index calculations.
  • Controlling for variables like bacterial growth phase and antibiotic class. Transparent reporting of raw data and statistical methods (e.g., Bonferroni correction for multiple comparisons) is essential .

Q. What methodological challenges arise when translating this compound's in vitro efficacy to in vivo models, and how can they be mitigated?

Key challenges include:

  • Pharmacokinetic variability : Use isotope-labeled this compound in murine models to track biodistribution via mass spectrometry.
  • Host immune interactions : Employ knockout mouse models to isolate peptide-specific effects.
  • Dosage optimization : Adaptive trial designs (e.g., Bayesian methods) can balance efficacy and toxicity thresholds. Detailed protocols for animal studies must align with ARRIVE guidelines to ensure ethical and reproducible outcomes .

Q. What computational strategies are most effective for predicting this compound's interactions with novel microbial targets?

Advanced methods include:

  • Molecular dynamics simulations to model peptide-membrane interactions.
  • Machine learning classifiers trained on AMP (antimicrobial peptide) databases to predict binding affinities.
  • Free-energy perturbation (FEP) calculations to assess mutational resistance risks. Cross-validation with experimental data (e.g., surface plasmon resonance) is critical to reduce overfitting .

Q. How can researchers optimize this compound's delivery systems to enhance bioavailability while minimizing off-target effects?

Strategies involve:

  • Nanocarrier encapsulation (e.g., liposomes, polymeric nanoparticles) tested via in vitro release assays.
  • Peptide engineering (e.g., PEGylation) to prolong half-life, assessed through pharmacokinetic profiling.
  • Tissue-specific targeting : Conjugation with monoclonal antibodies, validated via fluorescence-activated cell sorting (FACS). Methodological rigor requires iterative optimization cycles and adherence to FAIR data principles .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent antimicrobial effects?

Non-linear regression models (e.g., sigmoidal dose-response curves) should be applied to calculate EC50 values. For high-throughput screening data, robust normalization (e.g., Z-score transformation) and outlier detection (e.g., Grubbs' test) are advised. Open-source tools like R/Bioconductor or Python SciPy enhance reproducibility .

Q. How should researchers design controls to distinguish this compound's direct antimicrobial activity from host-mediated immune responses?

Experimental controls must include:

  • Peptide-free controls to baseline microbial growth.
  • Immune cell depletion models (e.g., neutrophil-depleted mice).
  • Heat-inactivated peptide samples to rule out non-specific effects. Multi-omics integration (e.g., transcriptomics and proteomics) can decouple peptide-specific pathways from immune activation .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

Prioritize analogs based on:

  • Conserved residues identified via sequence alignment (e.g., Clustal Omega).
  • Pharmacophore modeling to retain critical functional groups.
  • In silico toxicity prediction tools (e.g., ProTox-II).
    High-throughput screening in multi-strain assays ensures broad-spectrum relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.